Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21BrN4O2 and its molecular weight is 369.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Catalytic Applications
- Graphical Synthetic Routes of Vandetanib : A study reviewed existing synthetic routes of vandetanib, an important pharmaceutical compound, and analyzed different synthetic routes for suitable industrial production. It was found that the compound tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were key intermediates in a process that also involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to give the title compound. This route was shown to be more favorable, yielding higher and offering greater commercial value for manufacturing scale (W. Mi, 2015).
Biodegradation and Environmental Fate
- Decomposition of Methyl Tert-Butyl Ether : Research into the decomposition of methyl tert-butyl ether (MTBE), which is used as an oxygenate and octane enhancer in gasoline, has shown that adding hydrogen in a cold plasma reactor can be an effective method for its decomposition and conversion into less harmful substances. This study highlights the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, suggesting a potential application for similar compounds (L. Hsieh et al., 2011).
Environmental Pollution and Ecotoxicity
- Environmental Water Pollution : 4-tert-Octylphenol, a compound structurally related to the tert-butyl group, has been reviewed for its environmental presence, pollution potential, and ecotoxicity. The review concluded that inadequate knowledge of its endocrine activities impedes understanding of its toxicity, which could frustrate efforts to eliminate the compound from the environment. This indicates a need for further research into similar compounds to better understand their environmental impacts (L. Olaniyan et al., 2020).
Synthesis and Chemical Properties
- Selective Organic Synthesis : A review of metal cation-exchanged clay catalysts for organic synthesis discussed various applications, including the synthesis of compounds with tert-butyl groups. The use of these catalysts for reactions such as the Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation highlights the versatility and potential of tert-butyl-containing compounds in organic synthesis (Jun-ichi Tateiwa & S. Uemura, 1997).
Properties
IUPAC Name |
tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O2/c1-14(2,3)22-13(21)19-8-5-15(4-7-17,6-9-19)20-11-12(16)10-18-20/h10-11H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLCAJAIDYAONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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